N-ethyl-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide
Overview
Description
N-ethyl-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with an ethyl group attached to the nitrogen atom and a 4-methylphenylsulfanyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 4-methylbenzenesulfonyl chloride, is reacted with aniline to form N-(4-methylphenyl)sulfonamide.
Introduction of the Ethyl Group: The sulfonamide is then treated with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethyl group, forming N-ethyl-4-methylphenylsulfonamide.
Formation of the Final Product: The N-ethyl-4-methylphenylsulfonamide is then reacted with benzoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides or aryl halides, potassium carbonate as base, dimethylformamide as solvent.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
N-ethyl-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-ethyl-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of the target protein. The sulfanyl group and the benzamide core play crucial roles in binding to the active site of the target, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4-methylbenzamide: Lacks the sulfanyl group, resulting in different chemical properties and biological activities.
N-ethyl-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide: Contains a chlorine atom instead of a methyl group, which can affect its reactivity and interactions with molecular targets.
N-ethyl-4-{[(4-methoxyphenyl)sulfanyl]methyl}benzamide: Contains a methoxy group, which can influence its solubility and pharmacokinetic properties.
Uniqueness
N-ethyl-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide is unique due to the presence of the 4-methylphenylsulfanyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s binding affinity to certain targets and influence its overall pharmacological profile.
Properties
IUPAC Name |
N-ethyl-4-[(4-methylphenyl)sulfanylmethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-3-18-17(19)15-8-6-14(7-9-15)12-20-16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXZDWSCLNMDFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)CSC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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